

# Discontinuation of GSK2982772 Clinical Trials for Ulcerative Colitis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | GSK2982772 |           |
| Cat. No.:            | B607817    | Get Quote |

The clinical development of **GSK2982772**, a selective inhibitor of receptor-interacting protein kinase 1 (RIPK1), for the treatment of ulcerative colitis was halted due to a lack of efficacy demonstrated in a Phase IIa clinical trial. Despite being generally well-tolerated, the investigational drug failed to show a significant clinical benefit over placebo in patients with active ulcerative colitis.

This guide provides a comprehensive comparison of **GSK2982772** with established and alternative therapies for ulcerative colitis, supported by available clinical trial data and detailed experimental methodologies. The information is intended for researchers, scientists, and drug development professionals to understand the rationale behind the trial's discontinuation and to contextualize the therapeutic landscape for this inflammatory bowel disease.

# GSK2982772: Mechanism of Action and Clinical Trial Outcome

**GSK2982772** is an oral, small-molecule inhibitor of RIPK1, a key enzyme in the tumor necrosis factor (TNF) signaling pathway that regulates inflammation and programmed cell death (necroptosis).[1][2] By inhibiting RIPK1, **GSK2982772** was hypothesized to reduce the inflammatory cascade responsible for the pathology of ulcerative colitis.

The primary investigation into the efficacy and safety of **GSK2982772** for ulcerative colitis was the NCT02903966 clinical trial, a Phase IIa, multicenter, randomized, double-blind, placebo-controlled study with an open-label extension.[3][4]



### **Key Findings from the NCT02903966 Trial**

The trial did not meet its primary efficacy endpoints, showing no statistically significant difference between the **GSK2982772** and placebo treatment arms.[5][6]

Table 1: Efficacy Outcomes of GSK2982772 in Ulcerative Colitis (NCT02903966)

| Outcome Measure                                                                                                        | Timepoint | GSK2982772 (60<br>mg TID) | Placebo   |
|------------------------------------------------------------------------------------------------------------------------|-----------|---------------------------|-----------|
| Mayo Endoscopic<br>Score of 0 or 1                                                                                     | Day 43    | 13% (3/24)                | 0% (0/12) |
| Mayo Endoscopic<br>Score of 0 or 1                                                                                     | Day 85    | 14% (3/22)                | 11% (1/9) |
| Clinical Remission<br>(Total Mayo Score ≤2,<br>no subscore >1)                                                         | Day 85    | 9% (2/22)                 | 11% (1/9) |
| Clinical Response (≥3 point and ≥30% decrease in total Mayo score, with ≥1 point decrease in rectal bleeding subscore) | Day 85    | 50% (11/22)               | 56% (5/9) |

Data sourced from the publication of the NCT02903966 trial results.[1][5][6][7]

While the drug was well-distributed into colonic tissue, this did not translate into clinical efficacy. [5][6] The most frequently reported adverse events were mild, with headache being the most common.[5][6] No significant treatment-related safety concerns were identified.[5]

## **Comparative Analysis with Alternative Therapies**

The discontinuation of **GSK2982772** stands in contrast to the successful development of other oral and biologic therapies for ulcerative colitis that target different inflammatory pathways. Below is a comparison of **GSK2982772**'s performance with key approved treatments.



Table 2: Comparative Efficacy of Ulcerative Colitis Treatments (Induction Phase)

| Drug (Class)                            | Trial                     | Primary<br>Endpoint                          | Efficacy Rate<br>(Drug) | Efficacy Rate<br>(Placebo) |
|-----------------------------------------|---------------------------|----------------------------------------------|-------------------------|----------------------------|
| GSK2982772<br>(RIPK1 Inhibitor)         | NCT02903966               | Mayo<br>Endoscopic<br>Score 0/1 at Day<br>43 | 13%                     | 0%                         |
| Tofacitinib (JAK<br>Inhibitor)          | OCTAVE<br>Induction 1 & 2 | Clinical<br>Remission at<br>Week 8           | 41-48%                  | 10%                        |
| Vedolizumab<br>(Anti-integrin)          | GEMINI 1                  | Clinical<br>Response at<br>Week 6            | 47.1%                   | 25.5%                      |
| Ustekinumab (IL-<br>12/23 Inhibitor)    | UNIFI                     | Clinical<br>Remission at<br>Week 8           | 15.5-15.6%              | 5.3%                       |
| Ozanimod (S1P<br>Receptor<br>Modulator) | True North                | Clinical<br>Remission at<br>Week 10          | 18.4%                   | 6.0%                       |

Data compiled from respective clinical trial publications.[1][5][6][8][9][10][11][12]

### **Signaling Pathways and Experimental Workflow**

To visualize the underlying biological and clinical processes, the following diagrams are provided.





Click to download full resolution via product page

Caption: RIPK1 signaling pathway targeted by GSK2982772.





Click to download full resolution via product page

Caption: Workflow of the GSK2982772 Phase IIa clinical trial.

# Experimental Protocols GSK2982772 Phase IIa Trial (NCT02903966)

- Study Design: A multicenter, randomized, double-blind, placebo-controlled study with an open-label extension phase.[3]
- Participants: 36 patients with active ulcerative colitis, defined by a Mayo endoscopic score of 2 or 3 at screening.[5][6]
- Part A (Double-Blind Phase): Patients were randomized in a 2:1 ratio to receive either
   GSK2982772 (60 mg, three times daily) or a matching placebo for 42 days.[5][6]
- Part B (Open-Label Extension): All patients who completed Part A received open-label
   GSK2982772 (60 mg, three times daily) for an additional 42 days.[5][6]
- Primary Endpoints: Safety and tolerability.[3]
- Secondary and Exploratory Endpoints: Efficacy measures including changes in Mayo score (total and subscores), histological disease activity, pharmacokinetic and pharmacodynamic biomarkers, and quality of life assessments at Day 43 and Day 85.[3][5][6]

## **Comparator Trial Methodologies (Summarized)**



- Tofacitinib (OCTAVE Trials): Phase 3 trials in patients with moderately to severely active
  ulcerative colitis who had failed or were intolerant to conventional therapy or TNF
  antagonists. Patients received tofacitinib 10 mg twice daily or placebo for 8 weeks
  (induction). The primary endpoint was clinical remission at week 8, defined as a total Mayo
  score of ≤2 with no individual subscore >1 and a rectal bleeding subscore of 0.[5][9]
- Vedolizumab (GEMINI 1 Trial): A Phase 3 trial in patients with moderately to severely active
  ulcerative colitis. Patients received vedolizumab 300 mg intravenously or placebo at weeks 0
  and 2. The primary endpoint for the induction phase was clinical response at week 6, defined
  as a reduction in the complete Mayo score of ≥3 points and ≥30% from baseline, with a
  decrease in the rectal bleeding subscore of ≥1 point or an absolute rectal bleeding subscore
  of 0 or 1.[8]
- Ustekinumab (UNIFI Trial): A Phase 3 trial in patients with moderate to severe ulcerative colitis who had an inadequate response to or were intolerant to conventional or biologic therapies. Patients received a single intravenous induction dose of ustekinumab (130 mg or ~6 mg/kg) or placebo. The primary endpoint was clinical remission at week 8, defined by a Mayo score ≤2 points, with no individual subscore >1.[10][11]
- Ozanimod (True North Trial): A Phase 3 trial in adults with moderately to severely active
  ulcerative colitis. Patients received ozanimod 1 mg daily or placebo. The primary endpoint for
  the induction period was clinical remission at week 10, based on the 3-component Mayo
  score (stool frequency, rectal bleeding, and endoscopy subscores).[12][13]

### Conclusion

The discontinuation of **GSK2982772** for ulcerative colitis underscores the challenges in developing novel therapies for complex inflammatory diseases. While the inhibition of the RIPK1 pathway remains a scientifically plausible target, the lack of clinical efficacy of **GSK2982772** in this trial suggests that this specific mechanism, as a monotherapy, may not be sufficient to drive clinical remission in patients with active ulcerative colitis. The comparative success of other agents targeting different pathways, such as JAK-STAT signaling, lymphocyte trafficking, and IL-12/23 cytokines, highlights the multifactorial nature of ulcerative colitis and the need for a diverse therapeutic armamentarium. Future research may explore the potential of RIPK1 inhibition in combination with other therapies or in different patient subpopulations.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. bmjopengastro.bmj.com [bmjopengastro.bmj.com]
- 2. A randomised, placebo-controlled study of RIPK1 inhibitor GSK2982772 in patients with active ulcerative colitis PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. bmjopengastro.bmj.com [bmjopengastro.bmj.com]
- 5. Tofacitinib in the treatment of ulcerative colitis: efficacy and safety from clinical trials to real-world experience PMC [pmc.ncbi.nlm.nih.gov]
- 6. A randomised, placebo-controlled study of RIPK1 inhibitor GSK2982772 in patients with active ulcerative colitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Vedolizumab for inflammatory bowel disease: From randomized controlled trials to real-life evidence PMC [pmc.ncbi.nlm.nih.gov]
- 9. medscape.com [medscape.com]
- 10. New Phase 3 Data Show Single Dose Of STELARA® (ustekinumab) Induces Clinical Remission And Response In Adults With Moderate To Severe Ulcerative Colitis [prnewswire.com]
- 11. Ustekinumab as Induction and Maintenance Therapy for Ulcerative Colitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. In pivotal phase 3 trial, ozanimod demonstrates a clear benefit among patients with moderate-to-severe ulcerative colitis | Scripps Research [scripps.edu]
- To cite this document: BenchChem. [Discontinuation of GSK2982772 Clinical Trials for Ulcerative Colitis: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607817#why-gsk2982772-clinical-trials-for-ulcerative-colitis-were-discontinued]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com